

Introduction: Clarifying the Core Moiety and its Significance

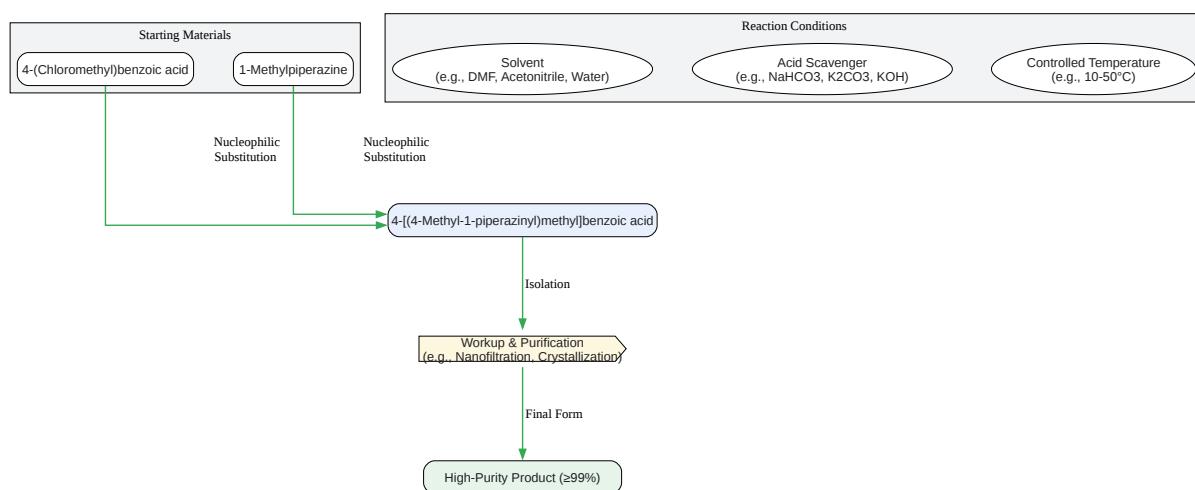
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Piperazin-1-ylmethyl)benzoic acid

Cat. No.: B2706500

[Get Quote](#)


In the landscape of pharmaceutical synthesis, specific structural motifs often emerge as critical building blocks for blockbuster drugs. The **4-(piperazin-1-ylmethyl)benzoic acid** core is one such scaffold. While "4-(Piperazin-1-ylmethyl)benzoic acid" itself is identified by CAS number 220213-15-0[1][2][3], a significant body of research and industrial application centers on its N-methylated derivative, 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid (CAS: 106261-48-7)[4][5][6]. This guide will focus primarily on this N-methylated analogue due to its pivotal role as a key intermediate in the synthesis of Imatinib, a foundational drug in targeted cancer therapy[4][7].

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the synthesis, properties, analysis, and application of this crucial compound. We will explore the causality behind synthetic choices and analytical standards, grounding the discussion in authoritative data.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid is essential for its effective use in synthesis and process development. The molecule consists of a benzoic acid group linked to a 1-methylpiperazine ring via a methylene bridge, a structure that imparts specific solubility and reactivity characteristics[4].

Chemical Structure

[Click to download full resolution via product page](#)

General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Example)

This protocol is a synthesized example based on methodologies described in the literature, particularly patent disclosures which often detail industrial processes.[8] The causality for each step is explained to provide a deeper understanding.

Objective: To synthesize 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride.

Materials:

- 4-(Chloromethyl)benzoic acid (100 g)
- 1-Methylpiperazine (59 g)
- Sodium hydroxide (23.5 g)
- Water (400 ml)
- Hydrochloric acid (gas or concentrated solution)

Procedure:

- **Reaction Setup:** In a suitable reactor equipped with a mechanical stirrer and thermometer, add 400 ml of water, 100 g of 4-(chloromethyl)benzoic acid, 59 g of 1-methylpiperazine, and 23.5 g of sodium hydroxide.[8]
 - **Causality:** Water is used as an accessible and environmentally benign solvent. 1-Methylpiperazine acts as the nucleophile. Sodium hydroxide is the acid-binding agent (or base) required to neutralize the HCl formed during the substitution reaction, driving the reaction to completion.
- **Reaction Execution:** Heat the mixture to 50°C and maintain this temperature with stirring for approximately 1 hour.[8]
 - **Causality:** Moderate heating increases the reaction rate without promoting significant side reactions. The reaction time is optimized to ensure complete consumption of the starting material.
- **Initial Workup:** Cool the reaction mixture to room temperature. The resulting solution contains the desired product along with unreacted reagents and salt byproducts.[8]

- Purification (Nanofiltration): The reaction solution is then processed through a nanofiltration membrane (e.g., aromatic polyamide with a molecular weight cut-off of 200) to remove excess N-methylpiperazine, the acid binding agent, and salts.[8]
 - Causality: Nanofiltration is an efficient and green industrial method for separating small molecules and salts from the larger product molecule, reducing the need for large volumes of extraction solvents.
- Product Isolation (Salification): Pass hydrogen chloride gas through the concentrated, purified solution. A large amount of white solid will precipitate.[8]
 - Causality: The target compound is a basic amine and a carboxylic acid (amphoteric). Introducing HCl protonates the basic piperazine nitrogens, forming the dihydrochloride salt. This salt form, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS: 106261-49-8), often has lower solubility in the reaction medium, allowing for efficient isolation by precipitation.[7][9][10]
- Final Steps: The precipitated solid is collected by centrifugal filtration and dried to yield the final product with high purity (typically >99.8%) and in high yield (>95%).[8]

Application in the Synthesis of Imatinib

The primary and most significant application of 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid is its role as a cornerstone intermediate in the manufacture of Imatinib.[4][7]

[Click to download full resolution via product page](#)

Role as a key precursor in the Imatinib drug synthesis pathway.

Imatinib is a tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[4][7] The synthesis of such a

complex molecule requires building blocks of exceptionally high purity to meet stringent regulatory standards for active pharmaceutical ingredients (APIs). The benzoic acid moiety of our title compound is activated and then coupled with another complex amine-containing fragment to form the final amide bond present in the Imatinib structure. The requirement for a purity level of $\geq 99\%$ for the intermediate underscores its critical role in ensuring the safety and efficacy of the final drug product.^[4]

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of each batch, a robust set of analytical methods must be employed. These methods validate the structure and quantify impurities.

- High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment and quantification of impurities. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products. Methods often use UV detection, and for compounds like piperazine derivatives without a strong chromophore, derivatization techniques can be employed to enhance detection at low levels.^[11]
- Nuclear Magnetic Resonance (^1H NMR): Provides detailed information about the molecular structure. For 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid, the ^1H NMR spectrum would show characteristic signals for the aromatic protons, the methylene bridge protons, the piperazine ring protons, and the N-methyl group protons, confirming the connectivity of the molecule.^[12]
- Infrared Spectroscopy (IR): Used to identify the presence of key functional groups. The spectrum would show characteristic absorptions for the carboxylic acid O-H and C=O stretches, as well as C-H and C-N bonds.^[9]
- Mass Spectrometry (MS): Confirms the molecular weight of the compound (234.29 g/mol) and can be used to identify impurities by their mass-to-charge ratio.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. The information is typically derived from the Safety Data Sheet (SDS).

Hazard Identification and First Aid

The dihydrochloride salt form is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[9][13][14]

- Inhalation: Move the victim to fresh air. If irritation or other symptoms are experienced, seek medical attention.[14][15]
- Skin Contact: Immediately take off contaminated clothing and wash the skin with plenty of water.[14][15]
- Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[15]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[15]

Personal Protective Equipment (PPE) and Handling

- Handling: Handle in a well-ventilated place or under a fume hood. Avoid generating dust. Wash hands thoroughly after handling.[13][15]
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[13][15]
- Skin Protection: Wear impervious protective gloves and clothing to prevent skin exposure. [13][15]
- Respiratory Protection: If exposure limits are exceeded or dust is generated, use a NIOSH/MSHA-approved respirator with a particulate filter.[13][15]

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from moisture and strong oxidizing agents.[4][13][15]
- Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems. [15]

Conclusion

4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid is more than just a chemical compound; it is a vital link in the production of life-saving medication. Its synthesis, which demands precision and adherence to high purity standards, highlights the intricate chemistry that underpins modern pharmaceutical manufacturing. For researchers and developers, a thorough understanding of its properties, synthesis, and handling is essential for its successful application in creating advanced therapeutics like Imatinib and potentially novel kinase inhibitors in the future.

References

- Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid
- Buy Online CAS Number 106261-48-7 - TRC - 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid.Source: LGC Standards.
- CAS#:106261-48-7 | 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid.Source: Chemsoc.
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview.Source: Google Search Result.
- 220213-15-0|4-(Piperazin-1-ylmethyl)benzoic acid.Source: BLD Pharm.
- 4-(PIPERAZIN-1-YLMETHYL)BENZOIC ACID | 220213-15-0.Source: ChemicalBook.
- 220213-15-0(4-(PIPERAZIN-1-YLMETHYL)BENZOIC ACID) Product Description.Source: ChemicalBook.
- 4-(4-Methyl-1-piperazinylmethyl)
- 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride.Source: PubChem.
- 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2.Source: PubChem.
- 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7.Source: ChemicalBook.
- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- SAFETY DATA SHEET - 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.
- SAFETY DATA SHEET - 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate (Canadian).Source: Fisher Scientific.
- SAFETY DATA SHEET - Benzoic Acid.Source: Sigma-Aldrich.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.Source: Journal of Chemical and Pharmaceutical Research.
- 4-[(4-methylpiperazine-1-yl)methyl]benzoic acid dihydrochloride.Source: Ab Enterprises.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 220213-15-0|4-(Piperazin-1-ylmethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. 4-(PIPERAZIN-1-YLMETHYL)BENZOIC ACID | 220213-15-0 [m.chemicalbook.com]
- 3. 220213-15-0 CAS MSDS (4-(PIPERAZIN-1-YLMETHYL)BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. Buy Online CAS Number 106261-48-7 - TRC - 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid | LGC Standards [lgcstandards.com]
- 6. CAS#:106261-48-7 | 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid | Chemsric [chemsrc.com]
- 7. nbinno.com [nbino.com]
- 8. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. bangchemicals.com [bangchemicals.com]
- 11. jocpr.com [jocpr.com]
- 12. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.ca [fishersci.ca]
- 15. echemi.com [echemi.com]
- To cite this document: BenchChem. [Introduction: Clarifying the Core Moiety and its Significance]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2706500#4-piperazin-1-ylmethyl-benzoic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com